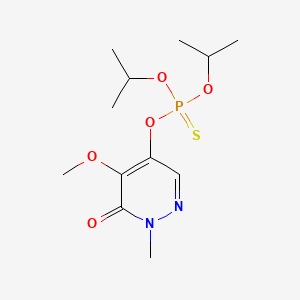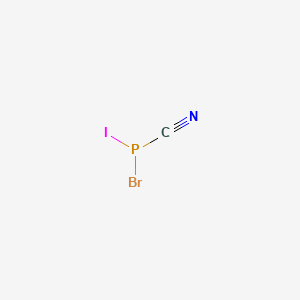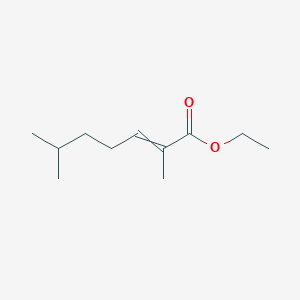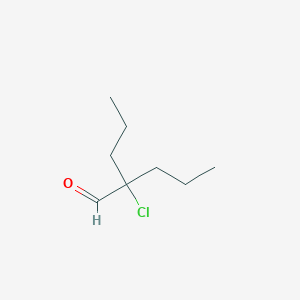
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a phosphorothioate group and a pyridazinyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and real-time monitoring to ensure consistent quality. The use of advanced purification methods, such as chromatography, is also common to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester involves its interaction with specific molecular targets. The phosphorothioate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-bis(1-methylethyl) O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60244-67-9 |
|---|---|
Formule moléculaire |
C12H21N2O5PS |
Poids moléculaire |
336.35 g/mol |
Nom IUPAC |
5-di(propan-2-yloxy)phosphinothioyloxy-4-methoxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H21N2O5PS/c1-8(2)17-20(21,18-9(3)4)19-10-7-13-14(5)12(15)11(10)16-6/h7-9H,1-6H3 |
Clé InChI |
KKUYISHLFNPUJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)


![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)



![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)


